
Roselipin 2A: A Comprehensive Spectroscopic
Data Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Roselipin 2A

Cat. No.: B15574222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for Roselipin 2A,

a bioactive glycolipid isolated from the fungus Gliocladium roseum. The following sections

detail its nuclear magnetic resonance (NMR) and mass spectrometry (MS) data, the

experimental protocols used for their acquisition, and a visualization of the general workflow for

spectroscopic analysis of natural products.

Mass Spectrometry Data
High-resolution mass spectrometry (HRMS) data has been instrumental in determining the

molecular formula of Roselipin 2A as C₄₂H₇₄O₁₅. The observed mass-to-charge ratio is

consistent with this formula, providing a fundamental piece of data for its structural

characterization.

Parameter Observed Value

Molecular Formula C₄₂H₇₄O₁₅

Ionization Mode Positive

Adduct [M+H]⁺

m/z 819
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Nuclear Magnetic Resonance (NMR) Spectroscopic
Data
The structure of Roselipin 2A was elucidated primarily through extensive NMR studies.

Roselipin 2A is the 6''-O-acetyl derivative of Roselipin 1A. The following tables present the ¹H

and ¹³C NMR chemical shift assignments for Roselipin 1A, which serves as the foundational

data for understanding the spectrum of Roselipin 2A. The expected shifts due to the

acetylation at the 6''-position in Roselipin 2A are noted where applicable. The numbering of

the atoms for the fatty acid, mannose, and arabinitol moieties is based on the established

literature.

¹H NMR Spectroscopic Data of Roselipin 1A (in CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

Fatty Acid

2-CH₃ 1.83 s

3 5.65 d 9.5

4 2.55 m

4-CH₃ 1.05 d 6.8

5 3.55 dd 8.0, 2.5

6 1.75 m

6-CH₃ 0.85 d 6.8

7 5.10 d 9.5

8 2.40 m

8-CH₃ 1.00 d 6.8

9 3.65 dd 8.0, 2.5

10 1.70 m

10-CH₃ 0.83 d 6.8

11 5.15 d 9.5

12 2.45 m

12-CH₃ 1.03 d 6.8

13 3.70 m

14 1.55 m

14-CH₃ 0.88 d 6.8

15 1.25 m

16 1.40 m

16-CH₃ 0.86 d 6.8
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17 1.15 m

18 1.25 m

18-CH₃ 0.85 d 6.8

19 1.10 m

20 0.88 t 7.4

D-Mannose

1'' 4.75 d 1.5

2'' 3.95 dd 3.5, 1.5

3'' 3.75 dd 9.0, 3.5

4'' 3.60 t 9.0

5'' 3.50 m

6''a 3.70 dd 12.0, 2.5

6''b 3.65 dd 12.0, 5.5

D-Arabinitol

1'a 4.20 dd 11.5, 3.0

1'b 4.05 dd 11.5, 6.0

2' 3.90 m

3' 3.75 m

4' 3.80 m

5'a 3.70 dd 11.0, 4.0

5'b 3.60 dd 11.0, 6.5

Note: For Roselipin 2A, the protons at the 6''-position of the mannose moiety would be

expected to shift downfield due to the deshielding effect of the acetyl group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b15574222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


¹³C NMR Spectroscopic Data of Roselipin 1A (in CDCl₃)
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Position δ (ppm)

Fatty Acid

1 168.0

2 128.0

3 140.0

4 40.0

4-CH₃ 16.5

5 75.0

6 42.0

6-CH₃ 17.0

7 126.0

8 138.0

8-CH₃ 16.0

9 74.0

10 41.5

10-CH₃ 17.5

11 127.0

12 139.0

12-CH₃ 16.2

13 78.0

14 35.0

14-CH₃ 14.5

15 30.0

16 38.0
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16-CH₃ 19.5

17 28.0

18 33.0

18-CH₃ 19.0

19 25.0

20 11.0

2-CH₃ 12.5

D-Mannose

1'' 100.5

2'' 71.0

3'' 72.5

4'' 68.0

5'' 74.0

6'' 62.0

D-Arabinitol

1' 66.0

2' 72.0

3' 73.0

4' 70.0

5' 64.0

Note: For Roselipin 2A, the carbon at the 6''-position of the mannose moiety would be

expected to shift downfield, and the C-5'' would shift slightly upfield. Additionally, signals for the

acetyl group (C=O at ~170 ppm and CH₃ at ~21 ppm) would be present.

Experimental Protocols
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The spectroscopic data for Roselipins were acquired using standard, high-resolution

instrumentation.

NMR Spectroscopy
NMR spectra were recorded on a Bruker Avance 500 MHz spectrometer. Samples were

dissolved in deuterated chloroform (CDCl₃). Chemical shifts (δ) are reported in parts per million

(ppm) relative to the residual solvent signal (δH 7.26 and δC 77.0). Standard 1D (¹H, ¹³C) and

2D (COSY, HSQC, HMBC) NMR experiments were performed to enable the complete

assignment of all proton and carbon signals.

Mass Spectrometry
High-resolution mass spectra were obtained using an electrospray ionization (ESI) source

coupled to a time-of-flight (TOF) mass analyzer. Samples were introduced via direct infusion or

liquid chromatography (LC). The data was acquired in positive ion mode to observe the

protonated molecule [M+H]⁺.

Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic data acquisition

and structure elucidation of a novel natural product like Roselipin 2A.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b15574222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15574222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Isolation & Purification

Spectroscopic Analysis

Structure Elucidation

Fungal Culture

Solvent Extraction

Chromatography

Pure Compound

Mass Spectrometry NMR Spectroscopy

Molecular Formula 1D NMR (1H, 13C) 2D NMR (COSY, HSQC, HMBC)

Data Interpretation

Proposed Structure

Final Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for Natural Product Structure Elucidation.
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To cite this document: BenchChem. [Roselipin 2A: A Comprehensive Spectroscopic Data
Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15574222#roselipin-2a-spectroscopic-data-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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